molecular formula C19H19BrN2O2 B2557222 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-42-3

8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2557222
CAS RN: 687580-42-3
M. Wt: 387.277
InChI Key: MVDAMVYKBUMGJQ-UHFFFAOYSA-N
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Description

8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H19BrN2O2 and its molecular weight is 387.277. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Transformations : The compound is synthesized using Biginelli reaction, which involves 5-R-salicylic aldehydes reacting with nitroacetone and urea, predominantly forming certain diastereomers. These diastereomers undergo various transformations in different solvents, such as DMF and DMSO, leading to the formation of new compounds (Sedova et al., 2014).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, such as "9-bromo-2,5-dimethyl-11,12-dihydro-5H-5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine." These investigations provide insights into the molecular arrangement and bonding characteristics, which are crucial for understanding the chemical behavior of these compounds (Gumus et al., 2019).

  • Chemical Transformations in Solution : Some derivatives of the compound undergo unexpected transformations in solutions like DMSO, indicating potential for varied chemical behavior under different conditions. This can be essential for developing new chemical synthesis methods or for understanding reaction mechanisms (Sedova et al., 2017).

  • Green Chemistry Applications : Research has explored the use of natural acidic media, like fruit extract, for the synthesis of related compounds. This approach aligns with the principles of green chemistry, aiming for more environmentally friendly and sustainable chemical processes (Patil et al., 2021).

  • Pharmacological Studies : Although not directly related to the exact compound , research on similar oxadiazole compounds has been conducted to explore their potential antimicrobial properties. This indicates a broader scope of research in related chemical structures for possible medicinal applications (Rasool et al., 2016).

properties

IUPAC Name

4-bromo-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-19-12-16(15-11-14(20)7-8-17(15)24-19)21-18(23)22(19)10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDAMVYKBUMGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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